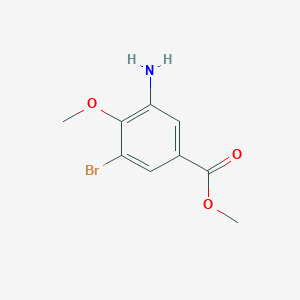

3-Amino-5-bromo-4-methoxy-benzoic acid methyl ester

説明

IUPAC Nomenclature and Systematic Identification

Systematic Identification

The compound is systematically named methyl 3-amino-5-bromo-4-methoxybenzoate (CAS: 40258-74-0). Its IUPAC name reflects the substituents on the benzene ring:

- Position 3 : Amino (-NH₂) group.

- Position 4 : Methoxy (-OCH₃) group.

- Position 5 : Bromine atom.

- Position 1 : Methyl ester (-COOCH₃) derived from benzoic acid.

Key Identifiers

The numbering follows IUPAC rules, prioritizing functional groups with the lowest possible locant. The methyl ester group occupies position 1, while substituents at positions 3, 4, and 5 are listed in alphabetical order (amino, bromo, methoxy) .

Molecular Geometry and Conformational Analysis

Benzene Ring Structure

The compound features a planar benzene ring with three substituents:

- Amino group (-NH₂) at position 3: Electron-donating via resonance, activating the ring for electrophilic substitution.

- Methoxy group (-OCH₃) at position 4: Strong electron-donating group (ortho/para-directing).

- Bromo atom at position 5: Electron-withdrawing (deactivating, meta-directing).

Conformational Considerations

- The amino and methoxy groups adopt coplanar positions relative to the benzene ring, enhancing resonance effects.

- Steric hindrance between the bromine atom (position 5) and adjacent substituents is minimal due to the ring’s planar geometry.

- The methyl ester group (position 1) is positioned trans to the amino group to minimize steric clashes .

Comparative Geometry

Substituent Position Effects on Aromatic Ring Reactivity

Electron Donor/Acceptor Interactions

| Substituent | Position | Electronic Effect | Reactivity Impact |

|---|---|---|---|

| Amino (-NH₂) | 3 | Strong electron-donating | Activates ring for electrophilic substitution (ortho/para) |

| Methoxy (-OCH₃) | 4 | Strong electron-donating | Enhances ring activation (ortho/para) |

| Bromo (-Br) | 5 | Electron-withdrawing | Deactivates ring (meta-directing) |

Synthetic Implications

- Bromination : The bromine atom at position 5 directs further electrophilic substitution to the meta position relative to itself. However, the amino and methoxy groups dominate reactivity due to their strong activating effects .

- Nitration/Reduction : In synthesis, the nitro group (introduced via nitration) is reduced to an amino group, leveraging the methoxy group’s activating influence .

Comparative Analysis with Structural Analogues

Case Study: 3-Bromo-4-Methoxy-Benzoic Acid (CAS 99-58-1)

Key Differences

- Reactivity : The methyl ester group in the target compound enhances nucleophilic acyl substitution (e.g., hydrolysis to carboxylic acid) compared to the parent acid .

- Electronic Effects : The amino group in the target compound increases electron density at positions 2 and 6, making them more susceptible to electrophilic attack than in the bromo-methoxy acid .

Structural Homologues

特性

IUPAC Name |

methyl 3-amino-5-bromo-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCQPIBSIRPHGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679530 | |

| Record name | Methyl 3-amino-5-bromo-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40258-74-0 | |

| Record name | Methyl 3-amino-5-bromo-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Stepwise Synthetic Route Overview

The synthesis of 3-Amino-5-bromo-4-methoxy-benzoic acid methyl ester is typically achieved through a multi-step sequence starting from readily available 4-methoxybenzoic acid. The major steps are:

- Bromination (introduction of bromine at the 5-position)

- Nitration (introduction of a nitro group at the 3-position)

- Reduction (conversion of nitro to amino group)

- Esterification (conversion of carboxylic acid to methyl ester)

Each step is crucial for the correct placement of substituents and the overall yield of the target compound.

Detailed Synthetic Steps and Conditions

| Step | Starting Material | Reagents & Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1. Bromination | 4-methoxybenzoic acid | Br₂, FeBr₃ (catalyst), solvent (e.g., acetic acid) | 5-bromo-4-methoxybenzoic acid | Regioselective for 5-position |

| 2. Nitration | 5-bromo-4-methoxybenzoic acid | HNO₃, H₂SO₄ (mixed acid), controlled temperature | 3-nitro-5-bromo-4-methoxybenzoic acid | Nitro group at 3-position |

| 3. Reduction | 3-nitro-5-bromo-4-methoxybenzoic acid | SnCl₂/HCl or Fe/HCl (reducing agent), reflux | 3-amino-5-bromo-4-methoxybenzoic acid | Selective for nitro-to-amino |

| 4. Esterification | 3-amino-5-bromo-4-methoxybenzoic acid | MeOH, H₂SO₄ (cat.), reflux | This compound | Methyl ester formation |

Alternative and Industrial Considerations

- Industrial Scale: The same sequence is applied, but often with continuous flow reactors for bromination and nitration to enhance safety and scalability. Large-scale reduction and esterification are performed to maximize yield and purity.

- Solvent Choices: While carbon tetrachloride has been used historically for bromination, its toxicity has led to replacement with safer solvents such as acetic acid or dichloromethane.

- Reduction Variants: Catalytic hydrogenation (H₂, Pd/C) can be used as an alternative to tin(II) chloride for the nitro reduction step, offering cleaner workup and fewer byproducts.

Data Table: Preparation Methods and Yields

| Step | Typical Yield (%) | Key Reagents/Conditions | Comments |

|---|---|---|---|

| Bromination | 80–95 | Br₂, FeBr₃, acetic acid | High regioselectivity |

| Nitration | 70–90 | HNO₃/H₂SO₄, 0–10°C | Exothermic, temperature control |

| Reduction | 75–90 | SnCl₂/HCl or Fe/HCl, reflux | Efficient, may require filtration |

| Esterification | 85–95 | MeOH, H₂SO₄ (cat.), reflux | Simple workup |

Yields are representative and may vary with scale and precise conditions.

Research Findings and Methodological Notes

- Regioselectivity: The methoxy group at the 4-position directs bromination to the 5-position and nitration to the 3-position due to its electron-donating effects, ensuring correct substitution patterns.

- Reduction Efficiency: Tin(II) chloride in hydrochloric acid is a classic method for reducing aromatic nitro groups to amines, offering high selectivity and compatibility with brominated substrates.

- Esterification: Acid-catalyzed esterification with methanol is robust and widely used for converting benzoic acids to their methyl esters. Excess methanol and removal of water drive the reaction to completion.

- Industrial Optimization: Continuous flow and alternative solvents are employed industrially to improve safety, environmental impact, and throughput.

Comparative Analysis with Related Compounds

| Compound Name | Preparation Differences | Notable Features |

|---|---|---|

| 4-Amino-3-bromo-5-methoxy-benzoic acid methyl ester | Different order of substitution steps | Positional isomer |

| 3-Bromo-4-methoxy-benzoic acid methyl ester | Lacks amino group, omits nitration/reduction | Simpler synthesis |

| 3-Amino-4-methoxy-benzoic acid methyl ester | Lacks bromine, omits bromination | Less complex |

Summary Table: Key Preparation Parameters

| Parameter | Value/Condition |

|---|---|

| Molecular Formula | C₉H₁₀BrNO₃ |

| Molecular Weight | 260.08 g/mol |

| Appearance | Solid, clear |

| Storage Temperature | 2–7°C (refrigerated) |

| logP | 1.75 |

| Typical Purity | ≥95% |

科学的研究の応用

3-Amino-5-bromo-4-methoxy-benzoic acid methyl ester is used in several scientific research applications:

Chemistry: As an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 3-Amino-5-bromo-4-methoxy-benzoic acid methyl ester involves its interaction with various molecular targets. For example, it may inhibit the synthesis of nucleotides in cells, leading to cytotoxic effects on certain cell types. The exact pathways and molecular targets can vary depending on the specific application and context of use.

類似化合物との比較

Structural and Substituent Variations

3-Amino-4-bromo-5-methyl-benzoic Acid Methyl Ester (CAS: 500730-87-0)

- Molecular Formula: C₉H₁₀BrNO₂

- Molecular Weight : 244.09 g/mol

- Key Differences :

- Bromine at position 4 instead of 4.

- Methyl group (-CH₃) at position 5 instead of methoxy.

- Impact :

3-Bromo-4-methoxy-5-nitro-benzoic Acid Methyl Ester (CAS: BD308081)

- Molecular Formula: C₉H₈BrNO₅

- Molecular Weight : 290.07 g/mol

- Key Differences: Nitro group (-NO₂) at position 5 instead of amino.

- Impact: Nitro’s strong electron-withdrawing effect reduces nucleophilicity compared to the amino group. Higher reactivity in electrophilic substitution reactions .

Methyl 5-Amino-2-bromo-4-chlorobenzoate (Cat No.: L037508)

- Molecular Formula: C₈H₇BrClNO₂

- Molecular Weight : 264.51 g/mol

- Key Differences :

- Bromine at position 2 , chlorine at position 4 .

- Impact :

Physicochemical Properties

| Property | 3-Amino-5-bromo-4-methoxy- | 3-Amino-4-bromo-5-methyl- | 3-Bromo-4-methoxy-5-nitro- |

|---|---|---|---|

| Molecular Weight | 274.08 g/mol | 244.09 g/mol | 290.07 g/mol |

| Solubility in Water | Slight | Slight | Very low |

| Melting Point | Not reported | White solid | Not reported |

| Reactivity | Nucleophilic (amino) | Moderate | Electrophilic (nitro) |

- Key Insights: Amino-substituted derivatives exhibit nucleophilic reactivity, enabling amide bond formation . Nitro-substituted analogs are more polar but less soluble due to stronger intermolecular forces .

生物活性

3-Amino-5-bromo-4-methoxy-benzoic acid methyl ester (ABM) is an organic compound that has garnered attention in various fields of biological research due to its unique structural features. With the molecular formula C9H10BrNO3, it contains an amino group, a bromine atom, and a methoxy group attached to a benzoic acid framework. This compound is primarily investigated for its potential antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and drug development.

Structural Characteristics

The structural uniqueness of ABM arises from its functional groups, which influence its reactivity and biological activity. The presence of the bromine atom at the 5-position and the methoxy group at the 4-position are critical for its biological interactions.

Synthesis Pathway

The synthesis of this compound typically involves several steps:

- Bromination : Starting with 4-methoxybenzoic acid, bromination is performed using bromine in the presence of a catalyst such as iron(III) bromide.

- Nitration and Reduction : The brominated product undergoes nitration followed by reduction to introduce the amino group.

- Esterification : Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst.

This multi-step synthetic route allows for the introduction of specific functional groups that enhance the compound's biological properties.

Antimicrobial Properties

ABM has been studied for its antimicrobial effects against various pathogens. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds similar to ABM can inhibit bacterial growth at low concentrations (MIC values ranging from 1–5 µg/mL) .

Anticancer Activity

In addition to antimicrobial properties, ABM has been evaluated for its anticancer potential. It has been noted that similar compounds can act as inhibitors of key cancer-related proteins, such as c-Myc, which plays a crucial role in cell proliferation and survival. By modifying the structure of these compounds (e.g., through esterification), researchers have enhanced their ability to penetrate cells and exert cytotoxic effects on cancer cell lines .

The mechanism by which ABM exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in cellular signaling pathways. The bromine atom's presence may enhance its reactivity, allowing it to participate in nucleophilic substitution reactions that disrupt cellular processes .

Study on Antimicrobial Efficacy

A study published in MDPI demonstrated that ABM derivatives showed potent antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The derivatives exhibited MIC values comparable to standard antibiotics, indicating their potential as alternative therapeutic agents .

Evaluation of Anticancer Properties

In another study focusing on anticancer activity, researchers synthesized various analogs of ABM and tested them against human leukemia cell lines. The results indicated that some derivatives had IC50 values in the low micromolar range, suggesting strong antiproliferative effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Amino-3-bromo-5-methoxy-benzoic acid methyl ester | Similar structure but different functional groups | Moderate antimicrobial properties |

| 3-Amino-4-methoxy-benzoic acid methyl ester | Lacks bromine atom | Limited activity compared to ABM |

| 3-Bromo-4-methoxy-benzoic acid methyl ester | Lacks amino group | Primarily used as a synthetic intermediate |

This table illustrates how structural modifications affect the biological activities of compounds related to ABM.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-amino-5-bromo-4-methoxy-benzoic acid methyl ester, and how are reaction conditions optimized?

- The compound is typically synthesized via multi-step halogenation and esterification. Starting from substituted benzoic acids (e.g., 4-methoxy-5-aminobenzoic acid), bromination is performed using bromine or N-bromosuccinimide (NBS) under controlled temperatures (20–50°C) to avoid over-bromination . Subsequent esterification with methanol in the presence of acid catalysts (e.g., H₂SO₄) yields the methyl ester. Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- 1H/13C NMR : Focus on aromatic proton signals (δ 6.5–8.0 ppm) and methoxy/methyl ester groups (δ 3.8–4.0 ppm). Bromine’s inductive effect deshields adjacent protons .

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and amino groups (N-H stretch ~3300 cm⁻¹) .

- Mass Spectrometry : Look for molecular ion peaks matching the molecular formula (C₉H₉BrNO₃, MW ~274.08) and fragmentation patterns indicative of bromine loss .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Bromine at the 5-position activates the aromatic ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance from the methoxy and amino groups may require palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported halogenation efficiencies for similar brominated benzoic acid derivatives?

- Contradictions in bromination yields often arise from varying reaction conditions (e.g., solvent polarity, catalyst loadings). For example, using DMF as a solvent may enhance electrophilic substitution but increase side reactions. Systematic optimization via Design of Experiments (DoE) and validation with HPLC-MS can identify optimal parameters .

Q. What strategies are recommended for stabilizing the amino group during synthetic steps to prevent undesired oxidation or acylation?

- Protect the amino group as an acetyl or tert-butoxycarbonyl (Boc) derivative before bromination. Deprotection post-esterification (e.g., using HCl/dioxane for Boc) minimizes side reactions. Monitor protection efficiency via ¹H NMR .

Q. How can computational methods (e.g., DFT) predict regioselectivity in further functionalization of this compound?

- Density Functional Theory (DFT) calculates electron density maps to identify reactive sites. For example, the bromine atom directs electrophiles to the para position relative to the methoxy group. Software like Gaussian or ORCA can model transition states for cross-coupling reactions .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining high enantiomeric purity?

- Industrial-scale bromination requires precise temperature control to avoid exothermic side reactions. Continuous-flow reactors improve heat dissipation and reduce batch variability. Chiral HPLC or SFC (Supercritical Fluid Chromatography) ensures enantiomeric purity ≥99% .

Methodological Considerations

Data Contradiction Analysis Example

- Issue : Conflicting reports on bromination yields (60% vs. 85%).

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。